molecular formula C23H21N3O3S3 B2475344 N-(3-(benzo[d]thiazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide CAS No. 899732-08-2

N-(3-(benzo[d]thiazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide

Cat. No. B2475344
CAS RN: 899732-08-2
M. Wt: 483.62
InChI Key: REVVLWXVIIKXMY-UHFFFAOYSA-N
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Description

The compound “N-(3-(benzo[d]thiazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide” is a chemical compound that has been studied for its antimicrobial activity . It is a derivative of benzothiazole, which is a heterocyclic compound with a benzene ring fused to a thiazole ring .


Synthesis Analysis

The synthesis of this compound has been performed in several studies . The structures of these compounds have been determined by spectroscopic studies viz., FT-IR, 1H NMR, 13C NMR and elemental analysis .


Molecular Structure Analysis

The molecular structure of this compound has been determined through various spectroscopic studies . The structure-activity relationship revealed that electron donating groups associated with thiazolidine bearing benzothiazole rings had a great effect on the antimicrobial activity of these compounds .


Chemical Reactions Analysis

The compound has been evaluated for its antimicrobial activity against a panel of bacterial and fungal strains . The strains were treated with these benzothiazole derivatives at varying concentrations, and MIC’s were calculated .

Scientific Research Applications

Antimicrobial and Antituberculosis Activity

Compounds related to N-(3-(benzo[d]thiazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide have been studied for their antimicrobial properties. For instance, a study by Jeankumar et al. (2013) demonstrated the synthesis of thiazole-aminopiperidine hybrid analogues showing promising antituberculosis activity. Another study by Khalid et al. (2016) developed N-substituted derivatives with noted antimicrobial efficacy.

Anti-Cancer Potential

Research has also explored the potential of related compounds in cancer therapy. For instance, Al-Said et al. (2011) found that certain derivatives exhibited better activity against breast cancer cell lines compared to reference drugs. Additionally, Ravinaik et al. (2021) designed and synthesized benzamides that showed moderate to excellent anticancer activity against various cancer cell lines.

Enzyme Inhibitory Activity

Compounds of this class have been evaluated for their enzyme inhibitory activities. Cetin et al. (2021) designed derivatives that showed significant inhibitory activity against enzymes like acetylcholinesterase and butyrylcholinesterase, which are crucial in various biochemical pathways.

Antipsychotic Agent Development

These compounds have also been investigated for their potential as antipsychotic agents. A study by Norman et al. (1996) synthesized heterocyclic carboxamides and evaluated them for binding to dopamine and serotonin receptors, showing promise as antipsychotic agents.

Antithrombotic Drug Development

In the context of cardiovascular health, related compounds have been studied for their antithrombotic properties. De Candia et al. (2009) synthesized a series of compounds and found them effective as inhibitors of platelet aggregation and blood coagulation enzymes.

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3S3/c27-22(16-10-12-26(13-11-16)32(28,29)21-9-4-14-30-21)24-18-6-3-5-17(15-18)23-25-19-7-1-2-8-20(19)31-23/h1-9,14-16H,10-13H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REVVLWXVIIKXMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3)S(=O)(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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